

4-Allyl-2,6-dimethoxyphenol synonyms and alternative names

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-Allyl-2,6-dimethoxyphenol**

Cat. No.: **B1196327**

[Get Quote](#)

In-Depth Technical Guide to 4-Allyl-2,6-dimethoxyphenol

For Researchers, Scientists, and Drug Development Professionals

Core Identity: Synonyms and Alternative Names

4-Allyl-2,6-dimethoxyphenol is a phenolic compound with a variety of synonyms and alternative names used across scientific literature and commercial suppliers. Understanding these is crucial for comprehensive literature searches and material sourcing.

| Synonym/Alternative Name | Reference |
|---------------------------------------|---|
| Methoxyeugenol | [1] [2] |
| 4-Allylsyringol | [1] |
| 2,6-Dimethoxy-4-allylphenol | [1] |
| 2,6-dimethoxy-4-prop-2-enylphenol | [1] |
| Phenol, 2,6-dimethoxy-4-(2-propenyl)- | [1] |
| 4-Hydroxy-3,5-dimethoxyallylbenzene | [1] |
| 2,6-Dimethoxychavicol | [1] |
| Syringol, 4-allyl- | |
| FEMA No. 3655 | |
| UNII-8VF00YWP89 | |
| NSC 16953 | |

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for **4-Allyl-2,6-dimethoxyphenol** is presented below, providing essential information for experimental design and analysis.

| Property | Value | Reference |
|--|--|---------------------|
| Molecular Formula | C ₁₁ H ₁₄ O ₃ | [1] |
| Molecular Weight | 194.23 g/mol | [1] |
| Appearance | Clear pale yellow liquid | |
| Odor | Smoky, meaty, phenolic, sweet | |
| Density | 1.092 g/mL at 25 °C | |
| Boiling Point | 168-169 °C at 11 mmHg | |
| Refractive Index | n _{20/D} 1.548 | |
| Solubility | Insoluble in water, soluble in fats and organic solvents. | |
| ¹ H NMR (400 MHz, CDCl ₃) δ (ppm) | 6.41 (s, 2H), 5.99-5.90 (m, 1H), 5.12-5.05 (m, 2H), 3.87 (s, 6H), 3.32 (d, J=6.6 Hz, 2H) | |
| ¹³ C NMR (100.40 MHz, CDCl ₃) δ (ppm) | 147.04, 137.62, 133.10, 131.11, 115.72, 105.25, 56.29, 40.34 | |

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of **4-Allyl-2,6-dimethoxyphenol**, along with protocols for assessing its biological activity, are provided below.

Synthesis of 4-Allyl-2,6-dimethoxyphenol

Method 1: Claisen Rearrangement of 4-allyloxy-3,5-dimethoxybenzoic acid

This protocol describes a two-step synthesis starting from syringic acid.

- Step 1: O-Allylation of Syringic Acid
 - Dissolve syringic acid (1 equivalent) in a suitable polar aprotic solvent (e.g., acetone, DMF).

- Add a base such as potassium carbonate or sodium hydroxide (2-3 equivalents).
- Add allyl bromide (1.1-1.5 equivalents) dropwise to the reaction mixture.
- Stir the mixture at room temperature or gentle heat until the reaction is complete (monitored by TLC).
- Work up the reaction by removing the solvent, adding water, and extracting the product with an organic solvent (e.g., ethyl acetate).
- Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield 4-allyloxy-3,5-dimethoxybenzoic acid.
- Step 2: Claisen Rearrangement and Decarboxylation
 - Heat the 4-allyloxy-3,5-dimethoxybenzoic acid obtained in Step 1 to 180-200 °C under an inert atmosphere (e.g., nitrogen or argon).
 - Maintain this temperature for 2-3 hours to facilitate the Claisen rearrangement and spontaneous decarboxylation.
 - Monitor the reaction progress by TLC.
 - Upon completion, cool the reaction mixture and purify the resulting **4-Allyl-2,6-dimethoxyphenol** by vacuum distillation or column chromatography.

Purification

- Vacuum Distillation: Crude **4-Allyl-2,6-dimethoxyphenol** can be purified by vacuum distillation. The fraction boiling at 168-169 °C at 11 mmHg is collected.
- Column Chromatography: For higher purity, column chromatography on silica gel is effective. A solvent system of ethyl acetate and hexane (e.g., 1:4 or 1:9) is typically used for elution.

Analytical Methods

- Thin Layer Chromatography (TLC): TLC on silica gel plates with a mobile phase of ethyl acetate/hexane can be used to monitor reaction progress and assess purity. Visualization

can be achieved using a UV lamp (254 nm) or by staining with a potassium permanganate solution.

- Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for confirming the identity and purity of **4-Allyl-2,6-dimethoxyphenol**.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are essential for structural elucidation and confirmation.
- Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the hydroxyl (-OH) and allyl (C=C) groups.

Biological Assays

3.4.1. Antioxidant Activity Assays

- DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:
 - Prepare a stock solution of DPPH in methanol.
 - Prepare various concentrations of **4-Allyl-2,6-dimethoxyphenol** and a standard antioxidant (e.g., ascorbic acid, Trolox).
 - Add the test compound solutions to the DPPH solution in a 96-well plate.
 - Incubate the plate in the dark at room temperature for 30 minutes.
 - Measure the absorbance at 517 nm using a microplate reader.
 - Calculate the percentage of radical scavenging activity and determine the IC_{50} value.
- ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay:
 - Generate the ABTS radical cation (ABTS $\bullet+$) by reacting ABTS stock solution with potassium persulfate.

- Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
- Add various concentrations of **4-Allyl-2,6-dimethoxyphenol** or a standard antioxidant to the ABTS•+ solution.
- Incubate for 6 minutes at room temperature.
- Measure the absorbance at 734 nm.
- Calculate the percentage of inhibition and determine the Trolox Equivalent Antioxidant Capacity (TEAC) or IC_{50} value.

3.4.2. Cytotoxicity Assay (MTT Assay)

- Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate and allow them to adhere overnight.
- Treat the cells with various concentrations of **4-Allyl-2,6-dimethoxyphenol** for 24, 48, or 72 hours.
- Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
- Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability and determine the IC_{50} value.

Signaling Pathways and Biological Activities

While research on the specific signaling pathways modulated by **4-Allyl-2,6-dimethoxyphenol** is ongoing, its structural similarity to other bioactive phenylpropanoids suggests potential involvement in key cellular signaling cascades.

Potential Signaling Pathway Involvement

// Nodes ME [label="4-Allyl-2,6-dimethoxyphenol", fillcolor="#FBBC05", fontcolor="#202124"]; ROS [label="ROS", fillcolor="#EA4335", fontcolor="#FFFFFF"]; NFkB

```
[label="NF-κB", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MAPK [label="MAPK\n(ERK, JNK, p38)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PI3K_Akt [label="PI3K/Akt", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", fillcolor="#34A853", fontcolor="#FFFFFF"]; Inflammation [label="Inflammation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation", fillcolor="#EA4335", fontcolor="#FFFFFF"];
```

```
// Edges ME -> ROS [arrowhead=tee, color="#EA4335", label="Scavenges"]; ME -> NFkB [arrowhead=tee, color="#EA4335", style=dashed, label="Inhibits (Predicted)"]; ME -> MAPK [arrowhead=tee, color="#EA4335", style=dashed, label="Modulates (Predicted)"]; ME -> PI3K_Akt [arrowhead=tee, color="#EA4335", style=dashed, label="Modulates (Predicted)"]; NFkB -> Inflammation [arrowhead=normal, color="#202124"]; NFkB -> Proliferation [arrowhead=normal, color="#202124"]; MAPK -> Proliferation [arrowhead=normal, color="#202124"]; MAPK -> Apoptosis [arrowhead=normal, color="#202124"]; PI3K_Akt -> Proliferation [arrowhead=normal, color="#202124"]; PI3K_Akt -> Apoptosis [arrowhead=tee, color="#EA4335"]; ME -> Apoptosis [arrowhead=normal, color="#34A853", style=dashed, label="Induces (Predicted)"]; } dot
```

Caption: Predicted signaling pathways modulated by **4-Allyl-2,6-dimethoxyphenol**.

- **Antioxidant Activity:** As a phenolic compound, **4-Allyl-2,6-dimethoxyphenol** is a potent antioxidant. It can directly scavenge free radicals such as reactive oxygen species (ROS), thereby protecting cells from oxidative damage. This activity is fundamental to its other potential biological effects.
- **Anti-inflammatory Effects:** Chronic inflammation is linked to various diseases, including cancer. By potentially inhibiting pro-inflammatory signaling pathways like NF-κB, **4-Allyl-2,6-dimethoxyphenol** may exert anti-inflammatory effects.
- **Anticancer Activity:** Preliminary studies on related compounds suggest that **4-Allyl-2,6-dimethoxyphenol** may possess anticancer properties. This could be mediated through the induction of apoptosis (programmed cell death) and the inhibition of cell proliferation. Key signaling pathways often implicated in these processes and potentially modulated by this compound include the MAPK and PI3K/Akt pathways.

Quantitative Biological Activity Data

| Activity | Test System | Result (IC ₅₀ /EC ₅₀) | Reference |
|--------------------------|-----------------------------------|--|-----------|
| Cytotoxicity | MCF-7 (human breast cancer cells) | IC ₅₀ values for derivatives have been reported in the µg/mL range. | |
| Antioxidant (DPPH assay) | Cell-free | To be determined | |
| Antioxidant (ABTS assay) | Cell-free | To be determined | |

Experimental Workflows

General Workflow for Investigating Biological Activity

```
// Nodes Start [label="Start: Pure 4-Allyl-2,6-dimethoxyphenol", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; InVitro [label="In Vitro Studies", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; CellCulture [label="Cell Culture\n(Cancer & Normal cell lines)", shape=box, fillcolor="#FFFFFF", fontcolor="#202124"]; Cytotoxicity [label="Cytotoxicity Assays\n(MTT, etc.)", shape=box, fillcolor="#FFFFFF", fontcolor="#202124"]; Antioxidant [label="Antioxidant Assays\n(DPPH, ABTS)", shape=box, fillcolor="#FFFFFF", fontcolor="#202124"]; Mechanism [label="Mechanism of Action Studies", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; WesternBlot [label="Western Blot\n(Protein expression)", shape=box, fillcolor="#FFFFFF", fontcolor="#202124"]; qPCR [label="RT-qPCR\n(Gene expression)", shape=box, fillcolor="#FFFFFF", fontcolor="#202124"]; FlowCytometry [label="Flow Cytometry\n(Apoptosis, Cell Cycle)", shape=box, fillcolor="#FFFFFF", fontcolor="#202124"]; InVivo [label="In Vivo Studies (Animal Models)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF", style=dashed]; Toxicity [label="Toxicity Studies", shape=box, fillcolor="#FFFFFF", fontcolor="#202124", style=dashed]; Efficacy [label="Efficacy Studies\n(Tumor models)", shape=box, fillcolor="#FFFFFF", fontcolor="#202124", style=dashed]; End [label="Data Analysis & Conclusion", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]];

// Edges Start -> InVitro; InVitro -> CellCulture; CellCulture -> Cytotoxicity; InVitro -> Antioxidant; Cytotoxicity -> Mechanism; Mechanism -> WesternBlot; Mechanism -> qPCR;
```

Mechanism -> FlowCytometry; Mechanism -> InVivo; InVivo -> Toxicity; InVivo -> Efficacy; {Antioxidant, Efficacy, Toxicity} -> End; } dot Caption: A generalized experimental workflow for investigating the biological activities of **4-Allyl-2,6-dimethoxyphenol**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-烯丙基-2,6-二甲氧基苯酚 ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 4-Allyl-2,6-dimethoxyphenol | C11H14O3 | CID 226486 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [4-Allyl-2,6-dimethoxyphenol synonyms and alternative names]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1196327#4-allyl-2-6-dimethoxyphenol-synonyms-and-alternative-names>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com